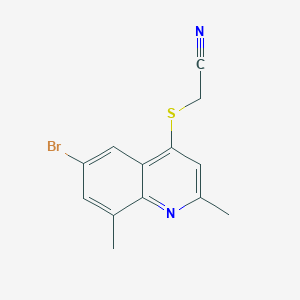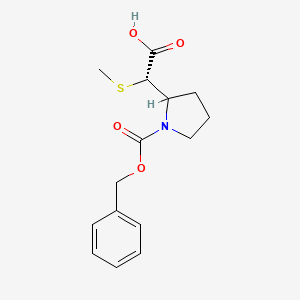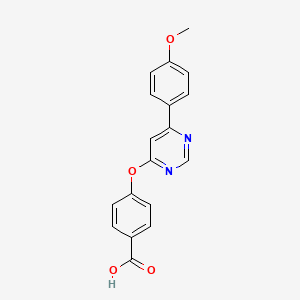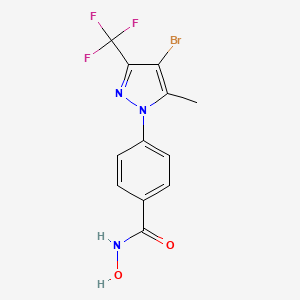
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile: is a chemical compound with the molecular formula C13H10BrN2S . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of bromine and sulfur atoms in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile typically involves the following steps:
Starting Material: The synthesis begins with 6-bromo-2,8-dimethylquinoline.
Thioether Formation: The 6-bromo-2,8-dimethylquinoline is reacted with a thiol compound, such as thiourea, under basic conditions to form the thioether linkage.
Acetonitrile Introduction: The resulting thioether is then reacted with a suitable nitrile source, such as acetonitrile, under acidic or basic conditions to introduce the acetonitrile group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((6-Bromoquinolin-4-yl)thio)acetonitrile
- 2-((6-Chloro-2,8-dimethylquinolin-4-yl)thio)acetonitrile
- 2-((6-Bromo-2-methylquinolin-4-yl)thio)acetonitrile
Uniqueness
2-((6-Bromo-2,8-dimethylquinolin-4-yl)thio)acetonitrile is unique due to the presence of both bromine and sulfur atoms in its structure, which can impart distinct chemical reactivity and biological activity compared to its analogs. The dimethyl substitution on the quinoline ring also contributes to its unique properties, potentially affecting its solubility, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C13H11BrN2S |
|---|---|
Molekulargewicht |
307.21 g/mol |
IUPAC-Name |
2-(6-bromo-2,8-dimethylquinolin-4-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C13H11BrN2S/c1-8-5-10(14)7-11-12(17-4-3-15)6-9(2)16-13(8)11/h5-7H,4H2,1-2H3 |
InChI-Schlüssel |
FOTCOPYIPBECAC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C(C=C(N=C12)C)SCC#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-amino-1-[(3S)-3-[benzyl(cyclopropyl)amino]pyrrolidin-1-yl]propan-1-one](/img/structure/B11793574.png)


![3-Chloro-6,8-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793589.png)





